2-Aminobenzonorbornene
Description
2-Aminobenzonorbornene is a norbornene derivative featuring an amino (-NH₂) group at the 2-position of the benzo-fused norbornene scaffold. Norbornene derivatives are bicyclic compounds with a bridged structure, offering unique stereochemical and electronic properties due to their rigid frameworks.
Properties
CAS No. |
58742-04-4 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine |
InChI |
InChI=1S/C11H13N/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6,12H2 |
InChI Key |
NVPNUMDAUYTNLJ-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1C3=CC=CC=C23)N |
Canonical SMILES |
C1C2CC(C1C3=CC=CC=C23)N |
Synonyms |
2-aminobenzonorbornene 2-aminobenzonorbornene, (exo, 1alpha,2alpha,4alpha)-isomer endo-2-aminobenzonorbornene exo-2-aminobenzonorbornene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The position and nature of substituents significantly influence the reactivity and applications of norbornene derivatives:
Key Insight: The 2-amino group imparts basicity and nucleophilicity to 2-Aminobenzonorbornene, contrasting with the electrophilic character of 7-formyl derivatives and the acidic properties of carboxylic acid analogs.
Reactivity and Stability
- 7-Formylbenzonorbornadiene: Exhibits isomerization under acidic conditions, favoring thermodynamically stable forms .
- 5-Norbornene-2-carboxylic acid: Demonstrates stability in ester forms (e.g., 2-ethyl-2-adamantyl ester), which are used as photoacid generators in polymers .
- 2-Aminobenzonorbornene: The amino group likely increases solubility in polar solvents but may render the compound susceptible to oxidation or dimerization.
Data Table : Reactivity Trends
| Compound | Stability Under Acidic Conditions | Susceptibility to Oxidation |
|---|---|---|
| 7-Formylbenzonorbornadiene | Moderate (isomerizes) | Low (carbonyl stable) |
| 5-Norbornene-2-carboxylic acid | High (stable esters) | Moderate (acid-sensitive) |
| 2-Aminobenzonorbornene | Hypothetically low | High (amino group reactive) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
